![molecular formula C7H3F2NO B048942 2,6-Difluoro-4-hydroxybenzonitrile CAS No. 123843-57-2](/img/structure/B48942.png)
2,6-Difluoro-4-hydroxybenzonitrile
Overview
Description
2,6-Difluoro-4-hydroxybenzonitrile is a chemical compound with the empirical formula C7H3F2NO . It is a solid substance and is a halogenated benzonitrile with fungicidal activity . It is the difluoro analogue of the herbicide Dichlobenil .
Molecular Structure Analysis
The molecular weight of 2,6-Difluoro-4-hydroxybenzonitrile is 155.10 . The SMILES string representation is N#CC1=C(F)C=C(O)C=C1F . The InChI string is 1S/C7H3F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H .Physical And Chemical Properties Analysis
2,6-Difluoro-4-hydroxybenzonitrile is a solid substance . It has a molecular weight of 155.102 , a density of 1.5±0.1 g/cm3 , a boiling point of 279.8±40.0 °C at 760 mmHg , and a melting point of 127 °C . The exact mass is 155.018265 .Scientific Research Applications
Pharmacology
In the realm of pharmacology, 2,6-Difluoro-4-hydroxybenzonitrile is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its fluorinated structure makes it a valuable intermediate for the development of drugs that require enhanced stability and bioavailability .
Material Science
This compound plays a significant role in material science, particularly in the development of novel polymeric materials. Its ability to introduce fluorine atoms into polymers can result in materials with improved resistance to solvents and thermal degradation .
Chemical Synthesis
2,6-Difluoro-4-hydroxybenzonitrile: is a versatile building block in organic synthesis. It is used to introduce difluorophenyl motifs into complex molecules, which is crucial for creating compounds with specific electronic and steric properties .
Analytical Chemistry
In analytical chemistry, this chemical serves as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique spectral properties allow for accurate calibration and method development .
Life Sciences
Within life sciences research, 2,6-Difluoro-4-hydroxybenzonitrile is employed in the study of cell biology and biochemistry. It can be used to trace the synthesis of bioactive molecules or as a reagent in enzymatic reactions .
Environmental Applications
The environmental applications of 2,6-Difluoro-4-hydroxybenzonitrile include its use as an intermediate in the synthesis of agrochemicals designed to be more environmentally benign. Its fluorinated structure can enhance the activity and selectivity of pesticides and herbicides .
Safety and Hazards
2,6-Difluoro-4-hydroxybenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .
properties
IUPAC Name |
2,6-difluoro-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIYYIGMDPTAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381124 | |
Record name | 2,6-Difluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-hydroxybenzonitrile | |
CAS RN |
123843-57-2 | |
Record name | 2,6-Difluoro-4-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123843-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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